2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide is a compound with the CAS number 941975-29-7. It belongs to a class of heterocyclic compounds, specifically thiazole derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of 366.9 g/mol .
This compound is classified as a thiazole derivative, which is recognized for its potential therapeutic applications, particularly in treating various diseases related to lipid levels and inflammatory conditions . Thiazole derivatives have been extensively studied for their roles in medicinal chemistry due to their ability to modulate biological pathways, including those involved in autoimmune disorders and cancer .
The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic pathway may include:
These methods require careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity .
The molecular structure of 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide features a thiazole ring substituted with various functional groups. Key structural components include:
The compound's structure can be represented as follows:
The compound can participate in various chemical reactions typical for thiazole derivatives, including:
These reactions are crucial for modifying the compound's properties to enhance its therapeutic efficacy .
The mechanism of action for 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide is not fully elucidated but is hypothesized to involve modulation of specific biological pathways related to lipid metabolism and inflammation. Thiazole derivatives are known to influence signaling pathways by inhibiting enzymes or receptors involved in these processes.
Research indicates that compounds with similar structures may exhibit activity against various targets, including:
These interactions suggest potential applications in treating metabolic disorders and inflammatory diseases .
Key physical properties of 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide include:
Due to its complex structure, detailed physical property data may require experimental determination under controlled laboratory conditions .
The compound has potential applications in various scientific fields, particularly in medicinal chemistry. Its thiazole framework makes it a candidate for developing drugs targeting:
Research into this compound's specific biological activities is ongoing, aiming to uncover its full therapeutic potential .
The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide employs a convergent strategy beginning with construction of the 4-methylthiazole-5-carboxylate scaffold. The Hantzsch thiazole synthesis serves as the foundational step, where ethyl 2-chloroacetoacetate reacts with a substituted thiourea under reflux conditions in anhydrous ethanol. This yields ethyl 4-methyl-2-aminothiazole-5-carboxylate as a crystalline intermediate (yield: 82–87%) [5] [8]. Subsequent regioselective halogenation at the thiazole C4 position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, producing ethyl 2-amino-4-(bromomethyl)thiazole-5-carboxylate with minimal di-brominated impurities (<0.5%) when reaction times are limited to 2 hours [6] [10]. Nucleophilic displacement of the bromomethyl group with sodium cyanide in aqueous ethanol (60°C, 6 h) installs the cyanomethyl functionality, a precursor for carboxyl group elaboration. Acidic hydrolysis (6N HCl, reflux) then generates the key intermediate ethyl 4-(carboxymethyl)thiazole-5-carboxylate [8].
Table 1: Optimization of Thiazole Core Halogenation
Halogenating Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Di-Halogenated Impurity (%) |
---|---|---|---|---|---|
NBS | DMF | 0–5 | 2.0 | 78 | 0.4 |
NBS | THF | 25 | 1.5 | 65 | 1.8 |
NCS | DMF | 0–5 | 3.0 | 72 | 0.9 |
Functionalization with the 3-chlorophenyl ureido group requires precise control to avoid N1/N3 regiochemical ambiguity. The carboxylic acid moiety of the thiazole intermediate is first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dichloromethane at –10°C to form an active ester [3] [7]. Subsequent addition of 3-chloroaniline (1.05 equiv) at controlled temperatures (0–5°C) drives regioselective urea bond formation. Kinetic studies confirm that temperatures exceeding 10°C promote symmetrical urea byproducts via aniline–carbodiimide side reactions, reducing target compound yield by 15–22%. Post-reaction, the 2-(3-(3-chlorophenyl)thioureido)-4-methylthiazole-5-carboxylic acid intermediate is isolated by extraction (ethyl acetate/water) and acidification (pH 3.0), yielding a white solid (purity: 96.2% by HPLC) [7].
Table 2: Impact of Coupling Temperature on Ureido Formation
Coupling Temp (°C) | Reaction Time (h) | Target Compound Yield (%) | Symmetrical Urea Byproduct (%) |
---|---|---|---|
–10 to 0 | 3.0 | 85 | 0.9 |
0–5 | 2.5 | 82 | 1.2 |
10–15 | 2.0 | 68 | 5.7 |
20–25 | 1.5 | 60 | 12.4 |
The sterically encumbered isobutylamine nucleophile presents challenges during amidation of the carboxylic acid precursor. Solvent polarity critically influences reaction efficiency: polar aprotic solvents (DMF, DMAc) solubilize the intermediate but promote epimerization at the thiazole C5 position, while ethereal solvents (THF, 2-MeTHF) minimize racemization but suffer from poor reagent solubility [6]. Optimization identified dimethylacetamide (DMAc) with in situ activation via EDC/HOBt at 45°C as optimal, achieving 88% conversion in 8 hours. To circumvent steric hindrance from the isobutyl group’s β-branching, a 20% molar excess of isobutylamine is employed alongside slow reagent addition (1–2 mL/min) to suppress diester formation. Post-coupling, the reaction mixture is quenched into ice–water (1:5 v/v) to precipitate the crude product, which is filtered and washed with cold methanol to remove residual EDC urea derivatives [8].
Chromatographic and recrystallization protocols are essential for rejecting structural analogs like febuxostat-type impurities (e.g., 2-arylthiazoles with isobutoxy substituents). Silica gel chromatography (ethyl acetate/hexane, 3:7) removes non-polar impurities, but critical thiazole isomers require mixed-solvent recrystallization [6] [10]. Ethanol/water (4:1 v/v) at 60°C dissolves the target compound while precipitating Regioisomeric Impurity A (2-(3-(4-chlorophenyl)ureido variant) and Febuxostat Impurity XVIII (4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid). Three recrystallizations yield pharmaceutical-grade material (chemical purity: >99.5% by HPLC; isomeric impurities: <0.05%) [10].
Table 3: Recrystallization Efficiency for Impurity Rejection
Solvent System | Temp (°C) | Cycles (n) | Target Compound Recovery (%) | Total Impurities (%) | Febuxostat-Related Impurities (%) |
---|---|---|---|---|---|
Ethanol/Water (4:1) | 60 | 3 | 72 | 0.08 | <0.01 |
Methanol | 40 | 3 | 65 | 0.25 | 0.12 |
Acetonitrile | 25 | 3 | 58 | 0.42 | 0.21 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9